N-(2-phenoxyphenyl)ethanesulfonamide
Description
N-(2-Phenoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a 2-phenoxyphenyl moiety. Sulfonamides are renowned for their broad biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . For instance, N-(2-phenoxyphenyl)methanesulfonamide (a methyl analog) is documented as an intermediate in synthesizing bioactive molecules like nimesulide, an aromatase inhibitor .
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-2-19(16,17)15-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
InChI Key |
ORDQVFJZMQEHCO-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
- N-(2-Phenoxyphenyl)methanesulfonamide: This analog replaces the ethyl group with a methyl group. It serves as a precursor to nimesulide, highlighting its role in anti-inflammatory applications .
- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide: Substitution of the phenoxy group with methoxy and the sulfonamide nitrogen with ethyl alters electronic properties. The methoxy group (electron-donating) may enhance resonance stabilization, while the ethyl group increases steric bulk, possibly affecting receptor binding .
- 2,2,2-Trifluoro-N-(2-phenoxyphenyl)ethanesulfonamide: Fluorination of the ethyl group (CAS 55688-31-8) introduces strong electron-withdrawing effects, which could improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
Modifications on the Aromatic Ring
- Nimesulide (N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide): The addition of a nitro group at the 4-position of the phenyl ring enhances anti-inflammatory activity by modulating electronic effects and hydrogen-bonding interactions with target enzymes like cyclooxygenase-2 (COX-2) .
(E)-N-Aryl-2-arylethenesulfonamide Analogs :
Compounds such as (E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) feature conjugated double bonds and multiple methoxy/nitro groups. These structural elements may enhance rigidity and π-π stacking interactions, improving anticancer activity .
Heterocyclic and Complex Derivatives
PCW-1001 (Pyrazole Derivative) :
This compound incorporates a chlorobenzyl and trifluoromethylphenyl-pyrazole moiety into the ethanesulfonamide scaffold. Such modifications confer antitumor and radio-sensitizing properties, likely through kinase inhibition or DNA interaction .Piperidine/Triazolo-Pyrazine Derivatives :
Ethanesulfonamide derivatives with piperidine and triazolo-pyrazine groups (e.g., from European Patent EP 2022/06) demonstrate tailored selectivity for enzymes like carbonic anhydrase or dipeptidyl peptidase IV, emphasizing the role of heterocycles in enhancing target specificity .
Physicochemical Properties
| Compound | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| N-(2-Phenoxyphenyl)ethanesulfonamide | Ethyl, phenoxy | ~275 g/mol | Moderate lipophilicity, balanced solubility |
| Nimesulide | Methyl, 4-nitro, phenoxy | ~308 g/mol | High polarity (nitro group), COX-2 inhibition |
| PCW-1001 | Chlorobenzyl, pyrazole | ~500 g/mol | High lipophilicity, antitumor activity |
| 2,2,2-Trifluoro derivative (CAS 55688-31-8) | Trifluoroethyl, phenoxy | ~333 g/mol | Enhanced metabolic stability |
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